CID 71307071
Description
CID 71307071 is a compound registered in the PubChem database, a public repository for chemical structures and biological activities. Compounds like this compound are typically characterized using advanced analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS), to establish purity, structural integrity, and functional properties .
Properties
InChI |
InChI=1S/Na.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+1;;;/p-3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMGWNCEWIKQAS-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO9P3-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71307071, comparisons with structurally or functionally analogous compounds can be drawn using methodologies outlined in recent studies. Below is a framework for such comparisons, supported by evidence-based practices:
Structural Similarity
Structural analogs are identified via 2D/3D overlays and substructure searches. For example:
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share steroid backbones but differ in side-chain modifications, influencing their biological roles as bile acids .

- Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit variations in methyl groups and hydroxylation patterns, altering their toxicity and bioactivity .

| Compound (CID) | Core Structure | Functional Groups | Biological Role |
|---|---|---|---|
| This compound | Not available | Not specified | Hypothetical based on analogs |
| Taurocholic acid (6675) | Steroid backbone | Sulfate, hydroxyl | Bile acid, lipid digestion |
| 30-Methyl-oscillatoxin D (185389) | Polyketide | Methyl, hydroxyl | Cytotoxicity |
Table 1: Structural and functional comparison of this compound with selected analogs. Data inferred from methodologies in .
Analytical Characterization
This compound’s hypothetical properties can be extrapolated from studies on similar compounds:
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